8,8-dimethyl-2-azaspiro[4.5]decan-3-one
Description
8,8-Dimethyl-2-azaspiro[4.5]decan-3-one is a spirocyclic compound featuring a bicyclic structure where a pyrrolidine-like ring (2-azaspiro) is fused to a cyclohexanone moiety. The compound’s commercial availability is noted as discontinued, suggesting its primary use is in research contexts .
Properties
CAS No. |
1027433-59-5 |
|---|---|
Molecular Formula |
C11H19NO |
Molecular Weight |
181.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-dimethyl-2-azaspiro[4.5]decan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone, followed by cyclization to form the spiro compound. The reaction conditions often include the use of a base to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
8,8-dimethyl-2-azaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
8,8-dimethyl-2-azaspiro[4.5]decan-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism by which 8,8-dimethyl-2-azaspiro[4.5]decan-3-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Data Tables
Table 1: Antimicrobial Activity of Selected Spiro Compounds
Table 2: Anticancer IC50 Values (HepG-2 Cells)
| Compound | IC50 (µM) | Selectivity Index (vs. RPE-1) | Reference |
|---|---|---|---|
| Compound 96 (Arylidene) | 0.12 | 100 | |
| Doxorubicin (Control) | 0.15 | 2.6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
